(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Overview
Description
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent derived from camphor, a naturally occurring compound. The dichloro derivative is particularly noted for its efficiency in the synthesis of chiral sulfoxides, which are valuable in various chemical and pharmaceutical applications. The synthesis of these oxaziridines from camphorylsulfonyl imine yields high step yields, indicating a robust and reliable method for producing these reagents on a large scale .
Synthesis Analysis
The synthesis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the oxidation of (camphorylsulfonyl)imine, which can be achieved with high efficiency. The process reported yields the chiral oxidizing reagents in step yields ranging from 83% to 95%, demonstrating the procedure's effectiveness for large-scale production . The synthesis pathway includes intermediates such as camphorsulfonamide and camphorsulfonyl imine, leading to the final oxaziridine products .
Molecular Structure Analysis
The molecular structure of these oxaziridines is characterized by the presence of a three-membered oxaziridine ring, which is a key functional group responsible for the compound's oxidizing properties. The structure of a related chiral oxaziridine has been established by X-ray crystallography, providing insight into the three-dimensional arrangement of atoms and the stereochemistry of the compound .
Chemical Reactions Analysis
Chiral N-sulfonyl-oxaziridines, including the (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, have been evaluated for their ability to oxidize sulfides to chiral sulfoxides. The efficiency of these reactions does not correlate with the redox potentials or the 17O NMR chemical shifts of the oxaziridines, suggesting that steric effects play a significant role in their reactivity. The most efficient oxaziridines allow the preparation of chiral sulfoxides with high enantiomeric excess, which is crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical industry .
Physical and Chemical Properties Analysis
The physical and chemical properties of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine are influenced by its chiral and dichloro-substituted camphor backbone. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the chemical reactivity of the compound is well-documented. The presence of the oxaziridine ring makes it a potent oxidizing agent, capable of transferring an oxygen atom to various substrates, particularly sulfides, to create sulfoxides. The chiral nature of the compound is essential for inducing asymmetry in the products formed during these oxidation reactions .
Scientific Research Applications
Oxidation and Synthesis Processes
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is primarily involved in oxidation and synthesis processes in organic chemistry. It is used in the synthesis of various chiral compounds, functioning as a key intermediate in multiple reactions. For instance, its application in the asymmetric oxidation of sulfides to sulfoxides and the hydroxylation of enolates has been demonstrated (Davis et al., 1992). Additionally, it is utilized in the efficient synthesis of chiral oxidizing reagents (Mergelsberg et al., 1992).
Role in Asymmetric Oxidation
This compound is particularly noted for its role in asymmetric oxidation reactions. It has been employed in the enantioselective oxidation of sulfides, showcasing high efficiency and selectivity (Meladinis et al., 1990). The chiral N-sulfonyl-oxaziridines derived from this compound are effective in stereo- and regioselective oxidations, finding extensive use in the synthesis of complex molecules (Davis, 2018).
Application in Chiral Compound Synthesis
The synthesis of chiral compounds using this oxaziridine is another significant area of research. It has been utilized in the preparation of key intermediates for the synthesis of azole antifungals, demonstrating its versatility in pharmaceutical chemistry (Gala et al., 1996). Moreover, its application in the synthesis of chiral sulfoxides with high enantiomeric excess highlights its importance in creating stereochemically pure compounds (Casoni et al., 2009).
Miscellaneous Applications
Apart from the above-mentioned key areas, (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine finds application in various other synthesis reactions. These include the synthesis of chiral oxaziridines from N-sulfonyl α-imino esters, showcasing its role in creating structurally modifiable chiral oxidants (Tanaka et al., 2017), and its use in iron-catalyzed aminohydroxylation of olefins, exemplifying its versatility in catalysis (Williamson & Yoon, 2010).
properties
IUPAC Name |
(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBQYFZDBYWHU-VYBWYVTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452762 | |
Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine | |
CAS RN |
139628-16-3 | |
Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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